
S-2-((trans-(2-Phenylcyclopropyl)methyl)amino)ethyl thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-2-((trans-(2-Phenylcyclopropyl)methyl)amino)ethyl thiosulfate: is a complex organic compound that features a cyclopropyl group, an aminoethyl group, and a thiosulfate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-2-((trans-(2-Phenylcyclopropyl)methyl)amino)ethyl thiosulfate typically involves multiple steps, starting with the formation of the cyclopropyl group. This can be achieved through a cyclopropanation reaction, where a phenyl group is introduced to form the 2-phenylcyclopropyl moiety. The aminoethyl group is then attached via a nucleophilic substitution reaction. Finally, the thiosulfate group is introduced through a reaction with a suitable thiosulfate reagent under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: S-2-((trans-(2-Phenylcyclopropyl)methyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Sulfonate derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted aminoethyl derivatives.
Wissenschaftliche Forschungsanwendungen
S-2-((trans-(2-Phenylcyclopropyl)methyl)amino)ethyl thiosulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of S-2-((trans-(2-Phenylcyclopropyl)methyl)amino)ethyl thiosulfate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can interact with hydrophobic pockets, while the aminoethyl and thiosulfate groups can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Phenylcyclopropylamine: Shares the cyclopropyl and phenyl groups but lacks the thiosulfate group.
Aminoethyl thiosulfate: Contains the aminoethyl and thiosulfate groups but lacks the cyclopropyl and phenyl groups.
Cyclopropylmethylamine: Contains the cyclopropyl and amino groups but lacks the phenyl and thiosulfate groups.
Uniqueness: S-2-((trans-(2-Phenylcyclopropyl)methyl)amino)ethyl thiosulfate is unique due to the combination of its structural features, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Eigenschaften
CAS-Nummer |
78128-72-0 |
|---|---|
Molekularformel |
C12H17NO3S2 |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
[(1R,2R)-2-[(2-sulfosulfanylethylamino)methyl]cyclopropyl]benzene |
InChI |
InChI=1S/C12H17NO3S2/c14-18(15,16)17-7-6-13-9-11-8-12(11)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,14,15,16)/t11-,12-/m0/s1 |
InChI-Schlüssel |
OIZXEQZVPGEQNG-RYUDHWBXSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1C2=CC=CC=C2)CNCCSS(=O)(=O)O |
Kanonische SMILES |
C1C(C1C2=CC=CC=C2)CNCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid](/img/structure/B14442258.png)
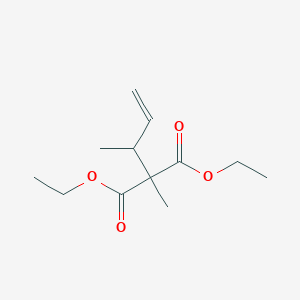
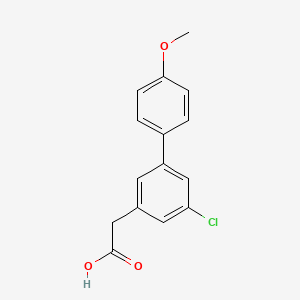
![1,1,1,2,3,3,4,4-Octafluoro-4-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butoxy]-2-(trifluoromethyl)butane](/img/structure/B14442272.png)

![Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14442283.png)
![Diethyl {[dimethyl(propyl)silyl]methyl}propanedioate](/img/structure/B14442296.png)
![Bicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14442297.png)
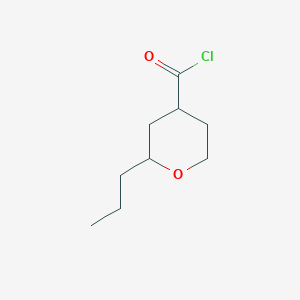
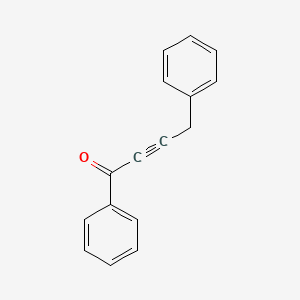
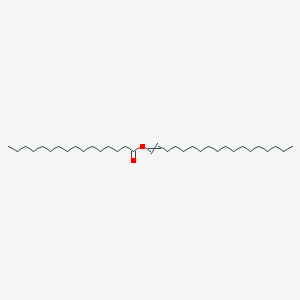
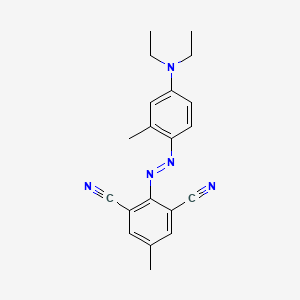
![Benzenamine, 4-[(4-nitrophenyl)azo]-N,N-diphenyl-](/img/structure/B14442346.png)
![N~1~-[2-(4-Nitrophenoxy)ethyl]ethane-1,2-diamine](/img/structure/B14442350.png)
